Adenosine-5'-diphosphate disodium salt dihydrate

説明

BenchChem offers high-quality Adenosine-5'-diphosphate disodium salt dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine-5'-diphosphate disodium salt dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

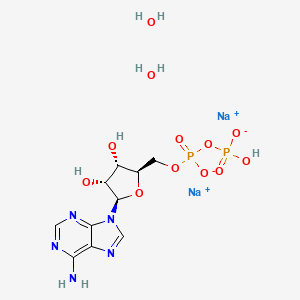

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2Na.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,10-;;;;/m1..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZARHCNBKWDRW-KWIZKVQNSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5Na2O12P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16178-48-6 |

Source

|

| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What is the molecular weight of adenosine-5'-diphosphate disodium salt dihydrate?

An In-depth Technical Guide to Adenosine-5'-diphosphate Disodium Salt Dihydrate for Researchers and Drug Development Professionals

Introduction: The Central Role of ADP in Cellular Bioenergetics and Signaling

Adenosine-5'-diphosphate (ADP) is a cornerstone nucleotide vital to numerous life-sustaining processes. Primarily recognized for its integral role in cellular energy metabolism, ADP and its phosphorylated counterpart, adenosine-5'-triphosphate (ATP), form the fundamental energy currency that powers a vast array of biochemical reactions.[1][2] Beyond its function in bioenergetics, ADP is a critical extracellular signaling molecule, or agonist, that mediates a variety of physiological responses, most notably in hemostasis and thrombosis.[3][4]

For laboratory applications, ADP is commonly supplied as adenosine-5'-diphosphate disodium salt dihydrate. This form offers enhanced stability and solubility in aqueous solutions, making it a reliable and convenient reagent for researchers. This guide provides a comprehensive overview of the physicochemical properties, biological functions, and practical applications of this essential compound.

Physicochemical Properties and Handling

The disodium salt dihydrate form of ADP has specific characteristics that are crucial for its accurate use in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 507.2 g/mol | [5][6] |

| Molecular Formula | C₁₀H₁₃N₅O₁₀P₂Na₂ · 2H₂O | [5] |

| CAS Number | 16178-48-6 | [5] |

| Appearance | White to off-white powder or crystals | [2][5] |

| Storage Conditions | Store at -20°C, desiccated | [5][7] |

| Solubility | Soluble in water | [2][8] |

Handling and Storage Best Practices:

To ensure the integrity and longevity of adenosine-5'-diphosphate disodium salt dihydrate, adherence to proper handling and storage protocols is paramount.

-

Storage: The compound should be stored in a tightly sealed container at -20°C.[5][9] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere; therefore, storage with a desiccant is recommended to prevent degradation.[7][10]

-

Preparation of Solutions: When preparing aqueous solutions, use high-purity, nuclease-free water. Solutions should ideally be prepared fresh for each experiment. For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

-

Safety: Handle the compound in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Avoid inhalation of the powder by handling it in a well-ventilated area or under a fume hood.[9][11]

The Pivotal Role of ADP in Platelet Aggregation

ADP is a key agonist in the process of platelet activation and aggregation, which is fundamental to blood clot formation (hemostasis) and the pathological development of thrombosis.[3][4] When blood vessels are injured, ADP is released from dense granules of activated platelets and damaged endothelial cells, initiating a signaling cascade that recruits more platelets to the site of injury.[3]

This process is mediated by two distinct G protein-coupled purinergic receptors on the platelet surface: P2Y₁ and P2Y₁₂.[12][13]

-

P2Y₁ Receptor: This receptor is coupled to the Gq protein. Its activation by ADP leads to the mobilization of intracellular calcium stores, which in turn induces platelet shape change and initiates a transient aggregation response.[12][13]

-

P2Y₁₂ Receptor: This receptor, coupled to the Gi protein, is the primary target for widely used antiplatelet drugs like clopidogrel.[13] Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14][15] This reduction in cAMP, along with other downstream signaling events, is crucial for sustaining and amplifying the aggregation response, as well as for stabilizing the newly formed platelet thrombus.[12][13][16]

The coordinated action of both P2Y₁ and P2Y₁₂ receptors is essential for a full and irreversible platelet aggregation response to ADP.[12][13]

Caption: ADP signaling pathway in platelets.

Applications in Research and Drug Development

The critical role of ADP in physiology and pathophysiology makes its disodium salt dihydrate an indispensable tool for researchers.

-

Biochemical and Enzymatic Assays: ADP serves as a substrate for enzymes like ATP synthase and pyruvate kinase.[5] Its use is fundamental in studying cellular respiration, metabolism, and energy transfer mechanisms.

-

Platelet Aggregation Studies: ADP is the most commonly used agonist in platelet aggregation tests, such as Light Transmission Aggregometry (LTA).[17] These assays are vital for diagnosing platelet function disorders and for monitoring the efficacy of antiplatelet therapies.[3][17]

-

Drug Discovery and Development: The P2Y₁₂ receptor is a major target for antithrombotic drugs.[12][13] ADP is used extensively in high-throughput screening assays to identify and characterize novel P2Y₁₂ inhibitors. By studying how potential drug candidates affect ADP-induced platelet aggregation, scientists can assess their therapeutic potential for treating conditions like acute coronary syndrome, myocardial infarction, and stroke.[4]

Experimental Protocol: ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the standard procedure for measuring platelet aggregation in response to ADP.

1. Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood from a healthy, consenting donor into a tube containing 3.2% sodium citrate anticoagulant. b. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells. c. Carefully transfer the PRP into a clean polypropylene tube. d. Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. The PPP will be used to set the 100% aggregation baseline.

2. Instrument Setup: a. Turn on the light transmission aggregometer and allow it to warm up according to the manufacturer's instructions. b. Place a cuvette containing PPP into the reference well to calibrate the instrument to 100% light transmission. c. Place a cuvette containing PRP into the sample well to set the 0% light transmission baseline.

3. Aggregation Assay: a. Pipette a specific volume (e.g., 450 µL) of PRP into a new cuvette containing a magnetic stir bar. b. Place the cuvette in the sample well of the aggregometer and start the stirrer at the recommended speed. Allow the PRP to equilibrate for at least 2 minutes. c. Prepare a stock solution of ADP disodium salt dihydrate in saline. From this, prepare working solutions of desired final concentrations (e.g., 2.5 µM, 5 µM, 10 µM). d. Add a small volume (e.g., 50 µL) of the ADP working solution to the PRP cuvette to initiate aggregation. e. Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

4. Data Analysis: a. The primary endpoints are typically the maximum aggregation percentage (%) achieved and the slope of the aggregation curve. b. Compare the results against a control (e.g., PRP with saline) and, if applicable, against samples pre-incubated with a P2Y₁₂ inhibitor.

Sources

- 1. mpbio.com [mpbio.com]

- 2. Adenosine 5′-diphosphate disodium salt, 98% - 16178-48-6 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. biodatacorp.com [biodatacorp.com]

- 4. ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Adenosine-5'-diphosphate disodium salt dihydrate | C10H17N5Na2O12P2 | CID 56777368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ahajournals.org [ahajournals.org]

- 13. ashpublications.org [ashpublications.org]

- 14. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]

- 15. ashpublications.org [ashpublications.org]

- 16. ashpublications.org [ashpublications.org]

- 17. biodatacorp.com [biodatacorp.com]

An In-depth Technical Guide to Adenosine-5'-diphosphate (ADP) Disodium Salt Dihydrate for Researchers and Drug Development Professionals

Introduction

Adenosine-5'-diphosphate (ADP) is a ubiquitous and essential nucleotide that plays a central role in cellular bioenergetics and signaling. As the precursor to adenosine triphosphate (ATP), it is fundamental to the energy currency of all living cells. Beyond its intracellular metabolic functions, ADP has emerged as a critical extracellular signaling molecule, orchestrating a wide array of physiological and pathophysiological processes. When released from cells, it acts as a potent agonist for a specific class of purinergic receptors, initiating signaling cascades that regulate everything from hemostasis and thrombosis to immune responses and neurotransmission.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Adenosine-5'-diphosphate disodium salt dihydrate. We will delve into its core chemical and physical properties, explore its complex biological roles and signaling pathways, provide field-proven protocols for its use and analysis in a laboratory setting, and discuss its significance as a therapeutic target.

Chemical Identity and Physicochemical Properties

Adenosine-5'-diphosphate disodium salt dihydrate is the stable, commercially available form of ADP, suitable for use in a wide range of biochemical and cell-based assays. Understanding its fundamental properties is the first step to its effective application in research.

The molecule consists of an adenine base, a ribose sugar, and two phosphate groups. The disodium salt form enhances its stability and solubility in aqueous solutions, while the dihydrate indicates the presence of two water molecules of crystallization.

Caption: ADP signaling through P2Y1 and P2Y12 receptors.

Practical Guidance for Laboratory Use

Proper handling, storage, and preparation of ADP are critical for obtaining reproducible and reliable experimental data.

Handling and Storage

-

Solid Compound: Adenosine-5'-diphosphate disodium salt dihydrate is hygroscopic. [1]It should be stored at -20°C in a tightly sealed container with a desiccant to prevent moisture absorption. [2][3][4]Before opening, allow the container to equilibrate to room temperature to avoid condensation.

-

Stock Solutions: Prepare stock solutions in high-purity, nuclease-free water or an appropriate buffer (e.g., Tris-HCl, HEPES). It is advisable to prepare concentrated stocks (e.g., 10-100 mM), aliquot them into small, single-use volumes, and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Stable MgADP Solutions for In Vitro Assays

Rationale: In biological systems, ADP is almost always complexed with a magnesium ion (Mg²⁺). This complex, MgADP, is the biologically active form for most enzymes, such as kinases and ATPases. Providing a molar excess of Mg²⁺ ensures that the majority of ADP is in its active conformational state, leading to more consistent enzymatic activity. Materials:

-

Adenosine-5'-diphosphate disodium salt dihydrate (ADP-Na₂)

-

Magnesium chloride (MgCl₂)

-

High-purity, nuclease-free water

-

Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Sterile, nuclease-free microtubes

Procedure:

-

Prepare 100 mM ADP Stock:

-

Weigh the appropriate amount of ADP-Na₂ powder.

-

Dissolve in nuclease-free water to a final concentration of 100 mM.

-

Verify the concentration using a spectrophotometer at 259 nm, using a molar extinction coefficient of 15,400 M⁻¹cm⁻¹ at pH 7.0. * Aliquot and store at -80°C.

-

-

Prepare 1 M MgCl₂ Stock:

-

Weigh the appropriate amount of MgCl₂.

-

Dissolve in nuclease-free water to a final concentration of 1 M.

-

Sterile-filter and store at room temperature.

-

-

Prepare 10X Working Stock of MgADP (e.g., 10 mM ADP, 50 mM MgCl₂):

-

In a sterile tube, combine the following:

-

Buffer (e.g., 500 µL of 1 M Tris-HCl, pH 7.5 for a final 50 mM concentration in 10 mL)

-

100 mM ADP Stock (1 mL for a final 10 mM concentration)

-

1 M MgCl₂ Stock (500 µL for a final 50 mM concentration)

-

Nuclease-free water to a final volume of 10 mL.

-

-

This provides a 5:1 molar excess of Mg²⁺ to ADP.

-

Mix thoroughly. Verify the final pH and adjust if necessary.

-

Sterile-filter the final solution, aliquot, and store at -20°C.

-

Protocol 2: Quantification of Intracellular ADP/ATP Ratio via Luminescence

Rationale: The ADP/ATP ratio is a key indicator of cellular health and metabolic activity. [5]Luminescence-based assays provide a highly sensitive and high-throughput method for this measurement. The principle involves two steps: first, the endogenous ATP is measured by the luciferase reaction; second, the ADP in the sample is enzymatically converted to ATP, and the total ATP is then measured. The ADP level is determined by the difference. [5]

Caption: Workflow for a luminescence-based ADP/ATP ratio assay.

Procedure (based on a generic commercial kit):

-

Sample Preparation: Culture cells (e.g., 10³-10⁴ cells per well) in a white-walled 96-well plate suitable for luminescence.

-

ATP Measurement:

-

Add 90-100 µL of the "ATP Reagent" (which typically contains lysis buffer, luciferase, and luciferin) to each well. [6][7] * Mix briefly by tapping the plate.

-

Incubate for 1-2 minutes at room temperature to lyse the cells and allow the ATP reaction to stabilize. [5] * Read the luminescence using a plate reader. This value is RLU A (Relative Light Units for ATP).

-

-

ADP Measurement:

-

Calculation:

-

The light signal from ADP is the difference: RLU_ADP = RLU B - RLU A .

-

The ADP/ATP Ratio is calculated as: (RLU B - RLU A) / RLU A .

-

Analytical Methodologies

The choice of analytical method for ADP quantification depends on the research question, required sensitivity, and available instrumentation.

Table 2: Comparison of Common Analytical Methods for ADP Quantification

| Method | Principle | Sensitivity | Sample Types | Key Advantages | Key Limitations | Reference(s) |

| Luminescence Kits | Enzymatic conversion of ADP to ATP, followed by luciferase-luciferin reaction. | High (fmol-pmol) | Cell lysates, culture media | Fast, high-throughput, simple protocol. | Indirect measurement, relative quantification unless calibrated. | [5][7][8] |

| Colorimetric/Fluorometric Kits | Enzymatic conversion of ADP to ATP and pyruvate; pyruvate is then quantified. | Moderate (>1 µM) | Plasma, serum, cell/tissue extracts | Uses standard plate readers, stable reagents. | Lower sensitivity than luminescence. | [9] |

| HPLC-UV | Reversed-phase High-Performance Liquid Chromatography with UV detection (254-259 nm). | Low (µM range) | Cell/tissue extracts | Direct quantification of ADP, ATP, and AMP simultaneously. | Lower sensitivity, requires specialized equipment, longer run times. | [10][11] |

| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry. | Very High (sub-pmol) | All biological matrices | Gold standard for absolute quantification, high specificity and sensitivity, can be multiplexed. | Requires expensive equipment and significant expertise. | [12] |

Relevance in Drug Discovery and Development

The central role of ADP in hemostasis and thrombosis has made its signaling pathway, particularly the P2Y12 receptor, a cornerstone of modern cardiovascular medicine.

-

Antithrombotic Drug Target: The P2Y12 receptor is a validated and highly successful target for antiplatelet (antithrombotic) drugs. [13][14]By blocking this receptor, these drugs prevent the amplification and stabilization of platelet aggregation, thereby reducing the risk of arterial thrombosis that can lead to myocardial infarction and ischemic stroke. [15][16]

-

Key Drug Classes:

-

Thienopyridines (Irreversible Inhibitors): This class includes drugs like clopidogrel (Plavix®) and prasugrel (Efient®). They are prodrugs that are metabolized in vivo to an active form that covalently and irreversibly binds to the P2Y12 receptor. [16] * Non-Thienopyridines (Reversible Inhibitors): This newer class includes ticagrelor (Brilinta®) and cangrelor (Kengrexal®). These are direct-acting, reversible antagonists of the P2Y12 receptor, offering faster onset and offset of action. [16] The development of ADP receptor inhibitors has revolutionized the management of acute coronary syndromes and the prevention of thrombotic events in high-risk patients. [15]Ongoing research continues to explore the role of ADP signaling in other areas, such as inflammation, cancer, and neurodegenerative diseases, suggesting that new therapeutic opportunities may yet emerge from targeting this fundamental pathway. [17][18]

-

References

-

Hardy, A. R., Conley, P. B., & Mundell, S. J. (2005). P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms. Blood, 105(9), 3562–3570. [Link]

-

Hardy, A. R., Conley, P. B., & Mundell, S. J. (2005). P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms. PubMed. [Link]

-

Koren, A., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences. [Link]

-

Wikipedia. P2Y receptor. [Link]

-

Bio-protocol. (2023, May 11). Biochemical measurements of ATP and ADP. [Link]

-

Remijn, J. A., et al. (2002). Role of ADP Receptor P2Y12 in Platelet Adhesion and Thrombus Formation in Flowing Blood. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(4), 686-691. [Link]

-

Cattaneo, M. (2011). The platelet P2Y12 receptor for adenosine diphosphate: congenital and drug-induced defects. Blood, 117(7), 2109–2116. [Link]

-

Seye, C. I., et al. (2004). ADP Stimulates Human Endothelial Cell Migration via P2Y1 Nucleotide Receptor–Mediated Mitogen-Activated Protein Kinase Pathways. Circulation Research, 94(1), 108-115. [Link]

-

El-Khoury, R., et al. (2022). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 56777368, Adenosine-5'-diphosphate disodium salt dihydrate. [Link]

-

National Center for Biotechnology Information. (n.d.). ADP signalling through P2Y purinoceptor 12. PubChem. [Link]

-

ResearchGate. (2023, April 4). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. [Link]

-

Wikipedia. Adenosine diphosphate receptor inhibitor. [Link]

-

Loba Chemie. (n.d.). ADENOSINE-5'-DIPHOSPHORIC ACID DISODIUM SALT FOR BIOCHEMISTRY. [Link]

-

Patsnap Synapse. (2024, June 21). What are ADP stimulants and how do they work? [Link]

-

Kunapuli, P. S. (2003). ADP Receptors-Targets for Developing Antithrombotic Agents. Current Pharmaceutical Design, 9(28), 2303-2314. [Link]

-

ResearchGate. (n.d.). Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells: Methods and Protocols. [Link]

-

Kunapuli, P. S. (2003). ADP receptors--targets for developing antithrombotic agents. PubMed. [Link]

-

ResearchGate. (n.d.). Poly(ADP-Ribose) Polymerase: Methods and Protocols. [Link]

-

MP Biomedicals. (n.d.). Adenosine-5'-Diphosphate Disodium Salt. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 腺苷-5′-二磷酸 二钠盐 ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Biochemical measurements of ATP and ADP [bio-protocol.org]

- 7. content.abcam.com [content.abcam.com]

- 8. promega.com [promega.com]

- 9. ADP Assay Kit (Colorimetric/Fluorometric) (ab83359) | Abcam [abcam.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS ATP/ADP/AMP Analysis: A Practical Guide - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. ADP Receptors-Targets for Developing Antithrombotic Agents: Ingenta Connect [ingentaconnect.com]

- 14. ADP receptors--targets for developing antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biodatacorp.com [biodatacorp.com]

- 16. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. What are ADP stimulants and how do they work? [synapse.patsnap.com]

The Solubility and Stability Dynamics of Adenosine-5'-Diphosphate Disodium Salt Dihydrate in Aqueous Buffers

Executive Summary

As a Senior Application Scientist, I frequently audit laboratory workflows where inconsistent kinase assay data or erratic platelet aggregation responses are traced back to a single, overlooked variable: the degradation of the Adenosine-5'-diphosphate (ADP) stock solution. While researchers often treat ADP as a simple, stable reagent, it is a thermodynamically active molecule highly susceptible to environmental conditions.

This whitepaper provides an in-depth mechanistic analysis of the solubility and stability of Adenosine-5'-diphosphate disodium salt dihydrate (CAS: 16178-48-6) in aqueous buffers, delivering field-proven, self-validating protocols to ensure absolute scientific integrity in your assays.

Physicochemical Properties & Aqueous Solubility Profile

The free acid form of ADP exhibits poor aqueous solubility and is difficult to handle. To circumvent this, the industry standard is to utilize Adenosine-5'-diphosphate disodium salt dihydrate (Molecular Weight: 507.2 g/mol )[1][2].

The Causality of Solubility: The addition of two sodium counter-ions replaces the acidic protons on the diphosphate tail. When introduced to water, the sodium ions rapidly dissociate, leaving a highly polar, negatively charged diphosphate moiety that forms strong hydrogen bonds with the aqueous solvent. This thermodynamic favorability results in rapid dissolution and high solubility limits.

Quantitative Solubility Data

Table 1: Solubility profile of ADP-Na2·2H2O across common laboratory solvents.

| Solvent | Solubility Limit | Application Notes |

| Water (Unbuffered) | ≥ 50 mg/mL[3][4] | Forms a clear solution. Warning: Unbuffered pH drops to ~3.5, which accelerates hydrolysis[5]. |

| PBS (pH 7.2) | 10 - 50 mg/mL | Excellent for immediate biological assays; maintains a neutral pH to stabilize the molecule. |

| DMSO | < 1 mg/mL | Poorly soluble. Do not use DMSO to prepare primary nucleotide stock solutions. |

| Ethanol | < 1 mg/mL | Insoluble. Addition of ethanol will cause rapid precipitation of the disodium salt. |

Mechanistic Drivers of Stability and Hydrolysis

ADP is thermodynamically unstable in unbuffered water. Over time, it undergoes non-enzymatic hydrolysis to yield Adenosine 5'-monophosphate (AMP) and inorganic phosphate (Pi). This hydrolysis is a first-order reaction with respect to ADP concentration[6]. Understanding the causality behind this degradation is critical for preventing assay failure.

Three primary variables govern the degradation rate:

-

pH Extremes: ADP is most stable at a neutral pH (6.8–7.4). When dissolved in unbuffered water, the solution becomes mildly acidic (pH ~3.5) due to the intrinsic acidity of the phosphate groups[5]. This acidic environment auto-catalyzes the cleavage of the phosphoanhydride bond[6].

-

Temperature: The activation energy for ADP hydrolysis is significant (approx. 24.2 kcal/mole at pH 8.0)[6]. Consequently, the reaction rate is highly temperature-dependent. Leaving solutions at room temperature or 4°C for extended periods leads to measurable degradation. Stocks must be kept frozen[7].

-

Divalent Cations (Mg²⁺, Ca²⁺): While Mg²⁺ is essential for the catalytic function of many ADP-dependent enzymes (forming the active Mg-ADP complex), its presence in storage buffers accelerates the non-enzymatic cleavage of the phosphodiester bonds by polarizing the oxygen atoms[7][8].

Biochemical pathway of ADP generation, receptor activation, and non-enzymatic degradation.

Best Practices for Buffer Selection

A self-validating experimental system begins with the correct buffer. Never store ADP in unbuffered LC-MS grade water unless you are immediately neutralizing the pH for an acute experiment.

-

Recommended Storage Buffers: 50 mM Tris-HCl (pH 7.4) or 50 mM HEPES (pH 7.4). These buffers maintain the optimal pH window to suppress acid-catalyzed hydrolysis.

-

Buffers to Avoid: Phosphate buffers (if your downstream assay measures inorganic phosphate release) and buffers containing MgCl₂ or CaCl₂ for long-term storage[8]. Introduce divalent cations only at the final assay stage.

Step-by-Step Experimental Protocol: ADP Stock Preparation

To ensure absolute trustworthiness in your kinase or platelet aggregation assays, follow this validated methodology for preparing a 50 mM ADP stock solution.

Materials Required

-

Adenosine-5'-diphosphate disodium salt dihydrate powder (Store at -20°C with desiccant)[1][2].

-

50 mM HEPES buffer, pH 7.4 (Cation-free).

-

Ice bucket and pre-chilled microcentrifuge tubes.

Workflow Methodology

-

Equilibration: Remove the ADP powder from the -20°C freezer and allow the sealed vial to equilibrate to room temperature in a desiccator for 15 minutes. Causality: This prevents ambient moisture condensation on the highly hygroscopic powder, which would otherwise alter the molecular weight and degrade the stock over time.

-

Weighing: Rapidly weigh 25.36 mg of ADP-Na2·2H2O into a pre-chilled tube.

-

Dissolution: Add 1.0 mL of ice-cold 50 mM HEPES buffer (pH 7.4) to the tube.

-

Mixing: Vortex gently for 10-15 seconds. The high solubility of the disodium salt ensures rapid dissolution, yielding a clear solution[4]. Keep the tube strictly on ice immediately after vortexing.

-

pH Verification: Spot-check the pH using a micro-pH probe to ensure it remains between 7.0 and 7.4. Adjust with dilute NaOH if necessary. Causality: This step self-validates that the buffer capacity was not overwhelmed by the acidic phosphate protons.

-

Aliquot and Freeze: Divide the solution into 20 µL to 50 µL single-use aliquots. Flash-freeze in liquid nitrogen and transfer to a -80°C freezer. Causality: Repeated freeze-thaw cycles cause localized pH shifts and ice-crystal-induced physical stress, rapidly degrading the ADP pool[7][8]. Single-use aliquots eliminate this risk.

Step-by-step workflow for the preparation and storage of stable ADP aqueous solutions.

References

-

Title: ADP [Adenosine-5'-diphosphate, disodium salt dihydrate], 5 Grams - RPI | Source: rpicorp.com | URL: 1

-

Title: Disodium diphosphate - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 3

-

Title: Adenosine 5-triphosphate disodium salt hydrate (A3377) - Product Information Sheet | Source: sigmaaldrich.com | URL: 5

-

Title: Adenosine-5'-diphosphate disodium salt dihydrate - Chem-Impex | Source: chemimpex.com | URL: 2

-

Title: ADP-Na2 - Sorachim SA | Source: sorachim.com | URL: 4

-

Title: Stability and Handling of 5'-ADP in Aqueous Solutions for Experimental Use | Source: benchchem.com | URL: 7

-

Title: What is the stability of Adenosine diphosphate (ADP) in water solution? | Source: researchgate.net | URL: 8

-

Title: THE NON-ENZYMATIC HYDROLYSIS OF ADENOSINE DIPHOSPHATE | Source: cdnsciencepub.com | URL: 6

Sources

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Adenosine-5'-Diphosphate (ADP) Disodium Salt Dihydrate

Introduction

Adenosine-5'-diphosphate (ADP) is a pivotal purinergic signaling molecule essential for a multitude of physiological processes, most notably hemostasis and thrombosis.[1] In the laboratory, the disodium salt dihydrate form of ADP is frequently used as a key reagent to induce platelet aggregation, study receptor pharmacology, and screen potential antithrombotic agents.[2][3] However, the term 'pharmacokinetics'—traditionally the study of how an organism affects a drug—takes on a different meaning in an in vitro context. Here, it refers to the factors governing the compound's concentration, stability, and metabolic fate within the experimental system itself.

A nuanced understanding of ADP's in vitro pharmacokinetics is not merely academic; it is critical for the design of robust, reproducible, and translatable experiments. The concentration and activity of ADP in an assay are not static. They are dynamically influenced by its chemical stability, enzymatic degradation by cell-surface ectonucleotidases, and complex interactions with its cognate receptors.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and controlling the in vitro behavior of ADP. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and offer insights to ensure the integrity and trustworthiness of your data.

Section 1: Physicochemical Properties and Solution Handling

The reliability of any experiment begins with the proper handling of the core reagent. Adenosine-5'-diphosphate disodium salt dihydrate is a stable, soluble compound, but its integrity in solution is paramount for quantitative studies.[2]

1.1. Solubility and Stability

ADP disodium salt is readily soluble in aqueous buffers.[2] However, once in solution, its stability can be compromised by several factors:

-

pH: Aqueous solutions of ADP are mildly acidic. It is crucial to dissolve ADP in a well-buffered solution at a neutral or slightly basic pH (7.0-7.4) to maintain its chemical structure and prevent acid-catalyzed hydrolysis of the phosphate bonds.[4]

-

Temperature: For short-term use (within a single day), ADP solutions should be kept on ice. For long-term storage, aliquots of stock solutions should be frozen at -20°C or below to prevent degradation.[4][5] Avoid repeated freeze-thaw cycles, which can accelerate hydrolysis.[4]

-

Divalent Cations: Divalent cations like Mg²⁺ and Ca²⁺ can accelerate the hydrolysis of phosphodiester bonds.[4] While these ions are often required for biological activity (e.g., enzyme function), their presence in stock solutions should be avoided. They should be introduced as part of the final reaction buffer.

1.2. Recommended Stock Solution Preparation

-

Weighing: Use the molecular weight of the dihydrate form (C₁₀H₁₃N₅Na₂O₁₀P₂ · 2H₂O) for accurate molar concentration calculations.

-

Dissolution: Dissolve the powder in a high-purity, neutral pH buffer (e.g., HEPES, PBS, Tris) rather than unbuffered water to prevent pH shifts.[4]

-

Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume added to the final assay, thereby reducing any potential buffer effects from the stock solution itself.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5]

Section 2: The Ectonucleotidase Cascade: The Engine of In Vitro ADP Metabolism

The most significant factor influencing ADP's effective concentration and duration of action in cell-based assays is its rapid enzymatic degradation. This process is primarily mediated by a family of cell-surface enzymes called ectonucleotidases.[6][7]

2.1. The Key Enzymes: CD39 and CD73

In most biological systems, including platelets and endothelial cells, the metabolism of extracellular ADP is a two-step process orchestrated by a tandem enzyme system:[6][8]

-

CD39 (NTPDase1): This enzyme is the primary ADPase. It catalyzes the hydrolysis of ADP to adenosine-5'-monophosphate (AMP).[6][7] CD39 can also hydrolyze adenosine-5'-triphosphate (ATP) to ADP.[7]

-

CD73 (Ecto-5'-nucleotidase): This enzyme takes over where CD39 leaves off, hydrolyzing AMP to adenosine.[6]

This enzymatic cascade effectively terminates ADP signaling while simultaneously generating adenosine, a potent signaling molecule in its own right with often opposing physiological effects.[9]

2.2. Kinetics and Cofactors

The activity of these ectonucleotidases is highly dependent on the experimental conditions. CD39, for instance, follows Michaelis-Menten kinetics and its activity is modulated by divalent cations; Ca²⁺ and Mg²⁺ are important cofactors that bind to the nucleotide substrate.[7][10] This is a critical point: lowering the extracellular Ca²⁺ concentration can reduce ectonucleotidase activity, thereby prolonging the half-life of ADP in the assay and enhancing its apparent effect.[10] This phenomenon explains why some assays, like platelet aggregation, show a more robust response to ADP in citrated (low Ca²⁺) plasma compared to hirudin-anticoagulated (physiological Ca²⁺) plasma.[10][11]

Caption: In vitro metabolic cascade of ADP via ectonucleotidases.

Section 3: Receptor Pharmacology and Signaling

ADP exerts its biological effects primarily through the activation of three P2Y family G-protein coupled receptors (GPCRs): P2Y₁, P2Y₁₂, and P2Y₁₃.[12][13][14] Understanding which receptors are present on your cells of interest and their downstream signaling is crucial for interpreting experimental results.

-

P2Y₁ Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in a rapid and transient increase in intracellular calcium ([Ca²⁺]i).[12][15]

-

P2Y₁₂ Receptor: Couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12][15] This pathway is critical for amplifying and sustaining cellular responses, such as platelet aggregation. The P2Y₁₂ receptor is the target of major antithrombotic drugs like clopidogrel.[12]

-

P2Y₁₃ Receptor: Also couples to Gi and has been shown to evoke Ca²⁺ mobilization in certain cell types, like microglia.[14]

In platelets, the co-activation of both P2Y₁ and P2Y₁₂ is necessary for a full, irreversible aggregation response.[1][16] There is also evidence of significant cross-talk between these receptors, where P2Y₁₂ signaling can potentiate the P2Y₁-mediated calcium response.[17][18]

Caption: Core signaling pathways activated by ADP via P2Y₁ and P2Y₁₂ receptors.

Section 4: Core Methodologies for In Vitro Characterization

To accurately study the effects of ADP, one must employ methods that can either quantify its concentration and that of its metabolites over time or measure the functional consequences of its receptor interactions.

4.1. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for measuring the concentration of ADP and its metabolites (AMP, adenosine) in an in vitro system. This allows for direct measurement of the rate of ADP degradation.

| Parameter | Typical Value/Condition | Source |

| Column | C18 Reverse-Phase (e.g., 3 x 150 mm, 2.7 µm) | [19][20] |

| Mobile Phase | Isocratic elution with aqueous phosphate buffer (e.g., 50 mM KH₂PO₄, pH 6.8) | [19][20] |

| Detection | UV absorbance at 254 or 259 nm | [19][20] |

| Linear Range | Typically 0.2 to 10 µM | [19][20] |

| Sample Prep | Stop reaction with cold perchloric acid or by heat inactivation, centrifuge, and inject supernatant. | [21] |

Protocol: HPLC Analysis of ADP Metabolism

-

Reaction Setup: Incubate cells or plasma with a known starting concentration of ADP (e.g., 10-100 µM) at 37°C.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing an equal volume of ice-cold 0.6 M perchloric acid.

-

Neutralization & Clarification: Vortex the sample, then neutralize with a potassium carbonate solution. Centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet precipitated salts and proteins.

-

Injection: Filter the supernatant and inject a defined volume onto the HPLC system.

-

Analysis: Quantify the peak areas for ADP, AMP, and adenosine against a standard curve to determine their concentrations at each time point.

4.2. Functional Assessment: Light Transmission Aggregometry (LTA)

LTA is a classic functional assay that measures platelet aggregation in response to agonists like ADP. It is considered a gold-standard method for assessing platelet function.[22][23]

Protocol: ADP-Induced Platelet Aggregation

-

Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at low speed (e.g., 200 x g for 15 min). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at high speed (e.g., 1500 x g for 15 min).[1]

-

Instrument Setup: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Assay: Place an aliquot of PRP (e.g., 280 µL) into a cuvette with a stir bar and incubate at 37°C for 3-5 minutes.[11]

-

Agonist Addition: Add a small volume (e.g., 20 µL) of ADP solution to achieve the desired final concentration (typically 1-10 µM).[11]

-

Data Acquisition: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the formation of platelet aggregates.

Caption: Standard workflow for preparing samples for Light Transmission Aggregometry.

4.3. Mechanistic Assessment: Calcium Flux Assays

To specifically probe Gq-coupled receptor activity (like P2Y₁), intracellular calcium flux assays are invaluable. These assays use fluorescent calcium indicators (e.g., Fluo-4 AM) to measure the transient increase in [Ca²⁺]i upon receptor activation.

Protocol: ADP-Induced Calcium Flux

-

Cell Loading: Incubate your cells of interest (e.g., cultured microglia, platelets, or a P2Y-expressing cell line) with a calcium-sensitive dye like Fluo-4 AM.[14][24]

-

Washing: Gently wash the cells to remove excess extracellular dye.

-

Baseline Reading: Place the cells in a fluorometric plate reader or on a confocal microscope and measure the baseline fluorescence for a short period.

-

Agonist Injection: Inject ADP solution to achieve the desired final concentration (0.01-100 µM range is common).[14]

-

Data Acquisition: Immediately record the change in fluorescence intensity over time. A sharp increase followed by a decay back towards baseline is indicative of a Gq-mediated calcium release from intracellular stores.

Section 5: Data Interpretation and Trustworthiness

A Senior Application Scientist's role is to bridge protocol with insight. Understanding the "why" behind the data is key to building a self-validating experimental system.

-

Causality of Experimental Choices: Why use HPLC? To directly measure the cause (ADP concentration) of the effect (cellular response). Why use LTA? To measure a physiologically relevant functional outcome. Why use a calcium assay? To isolate and confirm the activity of a specific signaling pathway (Gq).

-

Building Self-Validating Systems: Your results should be internally consistent. For example, if you observe a weak response in an LTA, HPLC analysis might reveal that your ADP is being rapidly degraded. To confirm this, you could re-run the LTA in the presence of an ectonucleotidase inhibitor. An enhanced response would validate the hypothesis of rapid degradation.

-

Controls are Non-Negotiable:

-

Negative Control: Vehicle/buffer addition should elicit no response.

-

Positive Control: Use a stable P2Y₁₂ agonist (e.g., 2-MeSADP) to confirm receptor functionality, bypassing the metabolic instability of ADP.

-

Receptor Antagonists: Use selective antagonists for P2Y₁ (e.g., MRS2179) and P2Y₁₂ (e.g., Cangrelor, AR-C69931MX) to confirm that the observed effect is mediated by the specific receptor you are studying.[10][14]

-

Conclusion

The in vitro pharmacokinetics of adenosine-5'-diphosphate are a dynamic interplay of its inherent chemical stability, its rapid enzymatic degradation by ectonucleotidases, and its specific interactions with P2Y receptors. For researchers in hemostasis, thrombosis, and purinergic signaling, mastering these concepts is fundamental. By carefully preparing reagents, selecting appropriate assays to measure both concentration and function, and employing rigorous controls, scientists can ensure the generation of high-integrity, reproducible data. This guide provides the foundational knowledge and practical protocols to confidently design and execute experiments that accurately probe the complex biology of this essential signaling molecule.

References

- CD39 and CD73: biological functions, diseases and therapy - PMC - NIH. (n.d.).

-

Jones, S., Evans, D. A., & Mundell, S. J. (2005). P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms. Blood, 105(9), 3537–3544. [Link]

-

Hardy, A. R., Conley, P. B., & Mundell, S. J. (2004). Reciprocal cross-talk between P2Y1 and P2Y12 receptors at the level of calcium signaling in human platelets. Blood, 104(6), 1745–1752. [Link]

-

Hardy, A. R., Conley, P. B., & Mundell, S. J. (2004). Reciprocal cross-talk between P2Y1 and P2Y12 receptors at the level of calcium signaling in human platelets. PubMed.[Link]

-

Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2-(1-Hydroxypentyl)-Benzoate, Puerarin and Salvianolic Acid B. (2024). PubMed.[Link]

-

The P2Y1- and P2Y12-mediated signal transduction pathway and their potential involvement in platelet extracellular vesicles (PEVs) formation. (n.d.). ResearchGate.[Link]

-

Juarez-Facio, A. T., de Lagarde, V. M., Monteil, C., Vaugeois, J.-M., Corbiere, C., & Rogez-Florent, T. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(20), 6324. [Link]

-

Nagy, B., Jr, Varga-Szabo, D., & Harsfalvi, J. (2021). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International Journal of Molecular Sciences, 22(16), 8561. [Link]

-

Sesti, A., & Kukulski, F. (2023). Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1. Journal of Mathematical Biology, 86(6). [Link]

-

Hydrophilic interaction chromatographic determination of adenosine triphosphate and its metabolites. (2010). CABI Digital Library.[Link]

-

Chiu, M. L., Guo, J., Mills, M., Fang, C., Liang, W.-C., Li, C., ... & Liu, C. (2020). Fully human anti-CD39 antibody potently inhibits ATPase activity in cancer cells via uncompetitive allosteric mechanism. mAbs, 12(1). [Link]

-

Kinetic time course of ATP, ADP, and AMP after spiking CD39 with 500 uM... (n.d.). ResearchGate.[Link]

-

Sibbing, D., Braun, S., Morath, T., Mehilli, J., Vogt, W., Schömig, A., ... & von Beckerath, N. (2007). Assessment ofADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry. Thrombosis and Haemostasis, 99(02), 420–421. [Link]

-

Comparative HPLC analyses of ATP, ADP and AMP. (n.d.). ResearchGate.[Link]

-

Sesti, A., & Kukulski, F. (2023). Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1. PubMed.[Link]

-

Juarez-Facio, A. T., de Lagarde, V. M., Monteil, C., Vaugeois, J.-M., Corbiere, C., & Rogez-Florent, T. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. PubMed.[Link]

-

Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column. (n.d.). HELIX Chromatography.[Link]

-

Muta, K., Hughes, A. D., & Sato, K. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1659–1664. [Link]

-

Fontana, P., Dupont, A., Gandrille, S., Bachelot-Loza, C., Reny, J.-L., Aiach, M., & Gaussem, P. (2003). Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects. Circulation, 108(8), 989–995. [Link]

-

Calcium flux assay in M1 and M2 macrophages upon ADP stimulation. BMDMs... (n.d.). ResearchGate.[Link]

-

Jiang, P., Xing, F., Guo, B., Yang, J., Li, Z., Wei, W., & Liu, X. (2017). Nucleotide transmitters ATP and ADP mediate intercellular calcium wave communication via P2Y12/13 receptors among BV-2 microglia. PLOS ONE, 12(8), e0183310. [Link]

-

Gao, Y.-J., & Zeng, J.-W. (2014). P2Y13 receptor-mediated rapid increase in intracellular calcium induced by ADP in cultured dorsal spinal cord microglia. PubMed.[Link]

-

Vaiyapuri, S., Sage, T., Jones, C. I., Stainer, A. R., & Gibbins, J. M. (2012). Extracellular Ca2+ modulates ADP-evoked aggregation through altered agonist degradation: implications for conditions used to study P2Y receptor activation. Journal of Thrombosis and Haemostasis, 10(12), 2533–2543. [Link]

-

Hydrolysis of ATP to adenosine catalyzed by the key ectonucleotidases NPP1, CD39 and CD73 (Pi, inorganic phosphate). (n.d.). ResearchGate.[Link]

-

Mahaut-Smith, M. P., Jones, S., & Mundell, S. J. (2014). Ca2+ influx through P2X1 receptors amplifies P2Y1 receptor-evoked Ca2+ signaling and ADP-evoked platelet aggregation. PubMed.[Link]

-

Expression of ectonucleotidases degrading ATP and ADP in bone cells.... (n.d.). ResearchGate.[Link]

-

Möser, G. H., Schrader, J., & Deussen, A. (1989). A new method of sampling blood for measurement of plasma adenosine. PubMed.[Link]

-

Ectonucleotidases: Some recent developments and a note on nomenclature. (n.d.). ResearchGate.[Link]

-

van der Heijden, M., van de Vijver, E., van den Bosch, P. P. J., Buitenhuis, M., & van der Vliet, J. A. (2008). Time-dependent effects of ATP and its degradation products on inflammatory markers in human blood ex vivo. PubMed.[Link]

-

Crowding within synaptic junctions influence the degradation of adenoside nucleotides by CD39 and CD73 ectonucleotidases. (2021). bioRxiv.[Link]

-

What is the stability of Adenosine diphosphate (ADP) in water solution ?. (2015). ResearchGate.[Link]

-

Li, Y., Wu, H., Wang, S., Wang, H., & Zhang, H. (2020). Determination of the stability of plasma ATP in vitro. Journal of Clinical Laboratory Analysis, 34(4). [Link]

-

Human plasma ATP concentration. (n.d.). ResearchGate.[Link]

-

Adenosine-5'-Diphosphate Disodium Salt. (n.d.). MP Biomedicals.[Link]

-

Yandle, T. G., Richards, A. M., Nicholls, M. G., Cuneo, R., Espiner, E. A., & Livesey, J. H. (1986). Metabolic clearance rate and plasma half life of alpha-human atrial natriuretic peptide in man. PubMed.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mpbio.com [mpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Crowding within synaptic junctions influence the degradation of adenoside nucleotides by CD39 and CD73 ectonucleotidases | bioRxiv [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ashpublications.org [ashpublications.org]

- 13. Nucleotide transmitters ATP and ADP mediate intercellular calcium wave communication via P2Y12/13 receptors among BV-2 microglia | PLOS One [journals.plos.org]

- 14. P2Y13 receptor-mediated rapid increase in intracellular calcium induced by ADP in cultured dorsal spinal cord microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Reciprocal cross-talk between P2Y1 and P2Y12 receptors at the level of calcium signaling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. thieme-connect.com [thieme-connect.com]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Advanced Protocols for ATP Synthase Assays Utilizing Adenosine-5'-Diphosphate Disodium Salt Dihydrate

Introduction & Biochemical Rationale

ATP synthase ( F1Fo -ATPase) is a ubiquitous, highly conserved molecular motor responsible for the terminal step of oxidative phosphorylation. It operates via a dual mechanism: functioning as an ATP synthase driven by a transmembrane proton motive force (pmf), and conversely, as an ATPase that hydrolyzes ATP to pump protons[1].

Accurate quantification of these activities requires highly controlled in vitro environments and ultra-pure substrates. Adenosine-5'-diphosphate disodium salt dihydrate (ADP-Na₂·2H₂O) is the gold-standard substrate for evaluating the synthesis direction and a critical regulatory component in the hydrolysis direction[2].

Why the Disodium Salt Dihydrate Form? As a Senior Application Scientist, I emphasize the selection of the correct salt form. The dihydrate form (CAS: 16178-48-6) provides a defined hydration state, allowing for exact molecular weight calculations (507.2 g/mol )[2]. This precise stoichiometry is non-negotiable when determining exact molarities for Michaelis-Menten kinetics ( Km and Vmax )[3]. Furthermore, the disodium salt ensures rapid, complete solubility in aqueous buffers while avoiding heavy metal contaminants that could inadvertently inhibit the F1 catalytic sector or interfere with downstream reporter enzymes like luciferase[4].

Quantitative Data: Substrate & Reagent Parameters

To ensure reproducibility, all quantitative parameters for the substrate and assay reagents are summarized below.

Table 1: Physicochemical Properties of ADP-Na₂·2H₂O [2]

| Parameter | Specification | Experimental Implication |

| CAS Number | 16178-48-6 | Ensures correct isomer and salt form procurement. |

| Molecular Weight | 507.2 g/mol | Critical for exact molarity calculations in kinetic assays. |

| Purity (HPLC) | ≥ 95% | Minimizes background ATP contamination in synthesis assays. |

| Storage | -20 °C (Desiccated) | Prevents spontaneous hydrolysis and degradation. |

Table 2: Standardized Reagent Concentrations for Assays [5][6]

| Reagent | Working Concentration | Function in Assay |

| ADP-Na₂·2H₂O | 10 µM – 500 µM | Primary substrate (Synthesis) / Inhibitor (Hydrolysis). |

| Inorganic Phosphate (Pi) | 5 mM – 10 mM | Co-substrate for ATP synthesis. |

| NADH | 0.2 mM – 0.5 mM | Reporter molecule (Hydrolysis); absorbs at 340 nm. |

| Phosphoenolpyruvate (PEP) | 1 mM – 2 mM | Phosphate donor for ATP regeneration. |

| Oligomycin | 5 µM | Specific Fo inhibitor; acts as a negative control. |

| Valinomycin | 200 nM | K+ ionophore; collapses Δψ to isolate ΔpH . |

Protocol A: ATP Synthesis via Luminescence (Forward Reaction)

Causality & Experimental Design

Measuring the forward reaction (ADP + Pi → ATP) requires an energized membrane. Because isolated proteoliposomes lack an active electron transport chain, we must artificially generate a proton motive force (pmf). This is achieved via an acid-base transition [6].

By incubating the vesicles in an acidic buffer (pH 5.5) and rapidly injecting them into a basic buffer (pH 8.0), a chemical proton gradient ( ΔpH ) is instantly formed. However, proton influx rapidly generates an opposing electrical potential ( Δψ ) that halts further movement. We add valinomycin (in the presence of K+ ) to collapse this electrical potential, ensuring the ΔpH remains the sole driving force[6]. The newly synthesized ATP is quantified using a luciferin/luciferase system, which emits photons proportionally to ATP concentration[3].

Step-by-Step Methodology

-

Proteoliposome Preparation: Reconstitute purified F1Fo -ATPase into lipid vesicles at a lipid-to-protein ratio of 50:1 (w/w).

-

Acidic Incubation (Energization Prep): Dilute 300 µL of proteoliposomes into 700 µL of Acidic Buffer (50 mM MES, 4 mM MgCl₂, 6.7 mM KCl, pH 5.5). Add Valinomycin to a final concentration of 200 nM. Incubate at 25°C for 15 minutes to allow internal equilibration[6].

-

Assay Base Medium Preparation: In a luminometer cuvette, prepare the Base Buffer (380 mM HEPES, 5.63 mM KCl, 4 mM MgCl₂, pH 8.0) containing 5 mM Pi and 100 µM ADP-Na₂·2H₂O[6]. Add the luciferin/luciferase reagent mix.

-

Reaction Initiation: Rapidly inject 100 µL of the acidified proteoliposomes into 900 µL of the Base Medium.

-

Detection: Monitor luminescence continuously. The initial slope of the light emission curve represents the rate of ATP synthesis.

-

Validation (Control): Run a parallel assay pre-incubated with 5 µM Oligomycin. A complete loss of the luminescence spike validates that the ATP produced is specifically mediated by ATP synthase[1].

Fig 1. Experimental workflow for PMF-driven ATP synthesis using luminescence.

Protocol B: ATP Hydrolysis via NADH-Coupled Assay (Reverse Reaction)

Causality & Experimental Design

When studying the ATPase (hydrolysis) activity, researchers face a critical challenge: ATP synthase is subject to profound product inhibition by ADP. If ATP is simply added to the enzyme, the accumulating ADP will rapidly quench the reaction, preventing steady-state kinetic analysis[5].

To solve this, we utilize a Coupled Enzyme Assay (often referred to as an ATP regenerating system). Pyruvate Kinase (PK) and Phosphoenolpyruvate (PEP) are added to instantly convert the generated ADP back into ATP. This secondary reaction is coupled to Lactate Dehydrogenase (LDH), which oxidizes NADH to NAD⁺[5]. Because NADH absorbs strongly at 340 nm and NAD⁺ does not, the rate of absorbance decrease at 340 nm is directly stoichiometric to the rate of ATP hydrolysis[1][7].

Note on ADP-Na₂·2H₂O: Exogenous ADP is often titrated into this system to study allosteric regulation, competitive inhibition, or to calibrate the coupling enzymes' efficiency.

Step-by-Step Methodology

-

Buffer Preparation: Prepare the Reaction Buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 50 mM KCl). Note: Ensure Na⁺ levels are minimized if studying sodium-dependent ATPases, utilizing potassium salts where possible[7].

-

Coupling System Assembly: To the Reaction Buffer, add 2 mM PEP, 0.3 mM NADH, 5 U/mL Pyruvate Kinase, and 5 U/mL Lactate Dehydrogenase[5].

-

Baseline Establishment: Pipette 200 µL of the mixture into a 96-well UV-transparent microplate. Read absorbance at 340 nm for 5 minutes at 30°C to establish a stable baseline (accounting for any background NADH oxidation)[8].

-

Enzyme Addition: Add the purified F1 sector or detergent-solubilized F1Fo complex (approx. 5-10 µg of protein per well)[7].

-

Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm continuously for 30–60 minutes. The fastest, most linear rate of activity (typically between 10 and 30 minutes) is used to calculate specific activity[1].

Fig 2. Reaction mechanism of the NADH-coupled ATP hydrolysis assay.

References

- Abcam. "ab109716 – ATP Synthase Specific Activity Microplate Assay Kit".

- Thermo Fisher Scientific. "Complex V Activity Microplate Kit".

- NIH / PubMed Central. "The affinity purification and characterization of ATP synthase complexes from mitochondria".

- Biochemistry (ACS). "Two Distinct Proton Binding Sites in the ATP Synthase Family".

- Chem-Impex. "Adenosine-5'-diphosphate disodium salt dihydrate".

- Abcam. "ADP Assay Kit (Colorimetric/Fluorometric) (ab83359)".

- bioRxiv. "Engineering of ATP synthase for enhancement of proton-to-ATP ratio".

- ResearchGate. "Luciferase assay to evaluate ADP kinetics of oxidative phosphorylation".

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. ADP Assay Kit (Colorimetric/Fluorometric) (ab83359) | Abcam [abcam.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Optimal Concentration and Application Protocols for Adenosine-5'-Diphosphate (ADP) Disodium Salt Dihydrate in Cell Culture

Executive Summary

Adenosine-5'-diphosphate (ADP) is a ubiquitous intracellular metabolite and a potent extracellular signaling molecule. In in vitro and ex vivo models, ADP acts as a primary agonist for purinergic P2Y receptors, governing critical physiological processes ranging from hemostasis to neuroglial communication. The disodium salt dihydrate formulation of ADP is universally preferred in cell culture due to its superior aqueous solubility and thermodynamic stability compared to the free acid form.

This application note provides researchers and drug development professionals with an authoritative framework for optimizing ADP concentrations across diverse biological models. By establishing self-validating experimental systems, this guide ensures high-fidelity data generation in platelet aggregometry, endothelial cell migration, and astrocytic calcium imaging.

Mechanistic Grounding: The Purinergic Receptor Topography

To optimize ADP concentration, one must first understand the causality of its receptor binding. ADP primarily targets two G protein-coupled receptors (GPCRs), each driving divergent downstream cascades[1][2]:

-

P2Y1 Receptor (Gq-coupled): Activation leads to Phospholipase C (PLC) cleavage, generating inositol 1,4,5-trisphosphate (IP3) and mobilizing intracellular calcium (Ca²⁺). This pathway is responsible for transient platelet shape change, astrocytic calcium waves, and endothelial cell migration[2][3].

-

P2Y12 Receptor (Gi-coupled): Activation inhibits adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels. This pathway is essential for the amplification and stabilization of platelet aggregation, as well as modulating PI3K/ERK signaling in glial cells[4].

Fig 1. Divergent purinergic signaling pathways activated by ADP in target cells.

Establishing the Optimal Concentration Gradient

The optimal concentration of ADP is highly dependent on the cellular model and the specific enzymatic microenvironment (specifically, the presence of ectonucleotidases like CD39 that rapidly degrade ADP to AMP and adenosine)[5].

Quantitative Data Summary

| Cell Type / Model | Target Receptor(s) | Optimal ADP Concentration | Primary Phenotypic Readout |

| Human Platelets (PRP) | P2Y1, P2Y12 | 5 µM – 20 µM | Maximal irreversible aggregation (LTA)[6] |

| Endothelial Cells (HUVEC) | P2Y1 | 10 µM – 100 µM | Cell migration; MAPK/ERK phosphorylation[2] |

| Astrocytes / Glioma (C6) | P2Y1, P2Y12 | 10 µM – 100 µM | Intracellular Ca²⁺ transients; PI3K modulation[3][4] |

Causality Behind Concentration Choices

-

Platelet Aggregometry (5–20 µM): At lower concentrations (<2 µM), ADP induces only primary, reversible aggregation (driven primarily by P2Y1). To achieve the secondary, irreversible wave of aggregation required for standard diagnostic Light Transmission Aggregometry (LTA), concentrations between 5 µM and 20 µM are required to fully engage P2Y12 and trigger dense granule release[6][7].

-

Endothelial & Glial Cell Culture (10–100 µM): Unlike plasma, which has relatively controlled nucleotide degradation, adherent cell cultures express high levels of cell-surface ectonucleotidases. Consequently, higher initial concentrations (up to 100 µM) are required to ensure sufficient receptor occupancy before the ligand is hydrolyzed[3][5].

Self-Validating Experimental Protocols

A robust protocol must be self-validating. To prove that an observed phenotype is genuinely mediated by ADP rather than mechanical artifact or downstream metabolites (like adenosine), researchers must incorporate specific receptor antagonists (e.g., MRS2179 for P2Y1) and enzymatic controls (e.g., Apyrase).

Fig 2. Self-validating experimental workflow for ADP concentration optimization.

Protocol A: Platelet Aggregation Assay via LTA

Objective: Quantify platelet function using a 10 µM ADP challenge.

-

Preparation of PRP: Collect whole blood in 3.2% sodium citrate. Centrifuge at 200 × g for 10 minutes at room temperature (RT) with no brake. Carefully aspirate the Platelet-Rich Plasma (PRP). Causality: Using no brake prevents shear-stress-induced premature platelet activation[7].

-

Standardization: Centrifuge the remaining blood at 1500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP). Adjust the PRP with PPP to achieve a standardized platelet count of 50–100 × 10⁴/µL[8].

-

Baseline Calibration: Place 250 µL of PRP into an aggregometer cuvette with a stir bar (1,000 rpm) at 37°C. Set baseline light transmission using PPP as the 100% aggregation reference.

-

Validation Control (Optional): Pre-incubate a parallel PRP sample with 10 µM MRS2179 (P2Y1 antagonist) or 1 µM AR-C69931MX (P2Y12 antagonist) for 3 minutes.

-

Agonist Addition: Add ADP disodium salt dihydrate to a final concentration of 10 µM.

-

Data Acquisition: Record the optical density change for 5 minutes. A normal response will show a rapid shape change (slight drop in transmission) followed by a robust, sustained increase in light transmission (>70%).

Protocol B: Intracellular Calcium Imaging in Astrocytes

Objective: Measure P2Y1-mediated Ca²⁺ transients in response to 50 µM ADP.

-

Dye Loading: Incubate cultured astrocytes with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) in Tyrode’s buffer for 30 minutes at 37°C. Wash three times to remove extracellular dye.

-

Baseline Recording: Transfer cells to a confocal microscope stage (37°C). Record baseline fluorescence (Ex: 488 nm, Em: 520 nm) for 60 seconds.

-

Agonist Application: Rapidly perfuse the chamber with Tyrode’s buffer containing 50 µM ADP.

-

Self-Validation via Apyrase: To confirm the signal is nucleotide-dependent, apply 0.2 U/mL Apyrase (an enzyme that rapidly hydrolyzes ADP to AMP) 3 minutes prior to a subsequent ADP stimulation. Causality: Apyrase degrades the ligand; if the calcium spike disappears, the initial response was strictly ADP-mediated[1][3].

Critical Troubleshooting & Reagent Handling

-

Reagent Stability: ADP disodium salt dihydrate is highly stable as a lyophilized powder at -20°C. However, once reconstituted in an aqueous buffer, it is susceptible to spontaneous hydrolysis. Best Practice: Prepare a 10 mM stock solution in sterile, nuclease-free water, aliquot into single-use tubes, and store at -80°C. Avoid freeze-thaw cycles.

-

Buffer Compatibility: Avoid buffers with high concentrations of heavy metal cations, which can precipitate nucleotides. Standard PBS or Tyrode's solution is optimal[8].

-

Receptor Desensitization: P2Y1 and P2Y12 receptors undergo rapid homologous desensitization upon continuous exposure to ADP[1]. If performing repeated stimulations on the same cell population, you must allow a minimum 15-minute recovery period and utilize Apyrase washes to clear residual agonist from the microenvironment.

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. ahajournals.org [ahajournals.org]

- 3. jneurosci.org [jneurosci.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Application Note: Inducing Platelet Aggregation with Adenosine-5'-Diphosphate (ADP) Disodium Salt Dihydrate

Introduction & Mechanistic Grounding

Adenosine-5'-diphosphate (ADP) disodium salt dihydrate (CAS: 16178-48-6) is a fundamental biochemical compound utilized extensively in hemostasis research, diagnostic reagent formulation, and cardiovascular drug development[1]. As a primary platelet agonist, ADP plays a critical role in evaluating platelet function, diagnosing bleeding disorders, and screening antiplatelet therapeutics[2]. This application note provides a comprehensive, self-validating protocol for utilizing ADP in Light Transmission Aggregometry (LTA), which is widely considered the "gold standard" for in vitro platelet function testing[2].

The "Why": Dual-Receptor Signaling Pathway

Unlike strong agonists (e.g., thrombin) that induce aggregation through a single robust pathway, ADP mediates platelet activation via a highly coordinated dual-receptor system involving purinergic G-protein coupled receptors (GPCRs)[3].

-

P2Y1 Receptor (Gq-coupled): Initiates the primary wave. Activation leads to intracellular calcium mobilization, causing the platelet to undergo a rapid shape change (from discoid to spherical with pseudopods) and transient, reversible aggregation[3].

-

P2Y12 Receptor (Gi-coupled): Drives the secondary wave. Activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. This amplifies and sustains the aggregation response, leading to full, irreversible platelet clumping[3].

Causality in Experimental Design: Because full ADP-induced aggregation requires the synergistic co-activation of both P2Y1 and P2Y12, researchers can isolate specific receptor defects or validate targeted inhibitors (like Cangrelor or Clopidogrel) by observing the distinct phases of the LTA curve[3].

ADP-induced dual-receptor signaling pathway driving platelet shape change and full aggregation.

Reagent Specifications & Preparation

Chemical Properties

-

Compound: Adenosine-5'-diphosphate disodium salt dihydrate

-

CAS Number: 16178-48-6

-

Molecular Weight: 471.16 g/mol [4]

-

Solubility: Highly soluble in water and aqueous buffers; insoluble in organic solvents[1].

Reagent Preparation & Causality

ADP is highly susceptible to enzymatic and spontaneous hydrolysis into Adenosine Monophosphate (AMP) and Adenosine[1]. Because Adenosine actively inhibits platelet aggregation via A2A receptors, improper storage or handling will yield false-negative results[5].

-

Stock Solution (1 mM): Dissolve the lyophilized ADP powder in sterile, calcium-free Phosphate-Buffered Saline (PBS) or Tyrode's buffer (pH 7.4).

-

Aliquoting: Immediately divide the stock into 50 µL aliquots and store at -80°C. Do not subject aliquots to repeated freeze-thaw cycles.

-

Working Solution: Thaw a single aliquot on ice immediately prior to the experiment. Dilute with PBS to achieve 10X the desired final concentration (e.g., prepare a 100 µM working solution to achieve a 10 µM final concentration in the assay well).

Experimental Methodology: Light Transmission Aggregometry (LTA)

LTA measures the optical density of a platelet suspension. As platelets aggregate in response to ADP, the suspension clears, and light transmission increases[6].

Step 1: Plasma Preparation

Causality: The choice of anticoagulant and centrifugation speed fundamentally dictates the success of LTA.

-

Blood Collection: Draw whole venous blood into tubes containing 3.2% (0.109 M) Sodium Citrate[6].

-

Why Citrate? Citrate reversibly chelates calcium. Unlike EDTA (which permanently alters membrane glycoproteins) or Heparin (which can induce spontaneous aggregation), citrate prevents premature coagulation while allowing calcium-dependent aggregation to proceed once the agonist is introduced.

-

-

Platelet-Rich Plasma (PRP): Centrifuge the blood at 200 x g for 10 minutes at room temperature (no brake)[6]. Carefully aspirate the upper PRP layer into a plastic tube.

-

Why Plastic? Glass surfaces carry a negative charge that activates the intrinsic coagulation cascade via Factor XII, leading to premature platelet activation.

-

-

Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500–2500 x g for 15 minutes to pellet all remaining cells[6]. The clear supernatant is the PPP, which serves as the 100% light transmission baseline.

-

Resting Phase: Allow the PRP to rest at room temperature (not on ice) for 30 minutes before testing.

-

Why Rest? Centrifugation subjects platelets to mechanical shear stress, rendering them temporarily refractory. A 30-minute rest restores receptor sensitivity.

-

Step-by-step workflow for Light Transmission Aggregometry (LTA) using ADP as the agonist.

Step 2: Aggregometer Setup & Execution

-

Blanking: Place a cuvette containing 450 µL of PPP into the aggregometer. Set this to 100% light transmission[6].

-

Baseline: Place a cuvette containing 450 µL of PRP into the reading chamber. Add a magnetic stir bar and set the stir speed to 1000 rpm. Set this to 0% light transmission.

-

Incubation: Allow the PRP to equilibrate at 37°C for 2–3 minutes[6].

-

Induction: Add 50 µL of the ADP working solution directly into the vortex of the stirring PRP.

-

Recording: Record the aggregation trace for 5–10 minutes until the curve plateaus.

Data Interpretation & Quantitative Analysis

ADP is a unique agonist because it produces a dose-dependent, multiphasic aggregation curve. The shape of the curve provides immediate diagnostic feedback.

Table 1: Expected Aggregation Parameters by ADP Concentration

| ADP Final Concentration | Primary Wave (Shape Change) | Secondary Wave (Sustained) | Reversibility | Clinical / Research Utility |

| 1.0 - 2.5 µM | Present | Absent or Minimal | Reversible | Sensitivity testing, detecting mild platelet defects |

| 5.0 - 10.0 µM | Present | Present (Biphasic) | Irreversible | Standard diagnostic concentration for LTA |

| 20.0 µM + | Present | Present (Monophasic fusion) | Irreversible | Assessing severe antiplatelet resistance |

Protocol Validation & Troubleshooting

To ensure the integrity of your LTA system, implement the following self-validating controls:

-

Positive Control Validation: Run a parallel sample using 2 µg/mL Collagen. If collagen induces full aggregation but ADP fails, suspect a specific P2Y receptor defect or ADP reagent degradation, rather than global platelet dysfunction.

-

Pathway Validation (Inhibitor Control): Pre-incubate PRP with 1 µM Cangrelor (a direct P2Y12 antagonist) for 3 minutes prior to adding ADP. The resulting curve should display only the primary wave (shape change) followed by rapid disaggregation. This confirms that the secondary wave in your standard assay is genuinely P2Y12-driven[3].

-

Hemolysis Check: Visually inspect the PRP. A pink or red tint indicates red blood cell lysis. Erythrocytes contain high concentrations of intracellular ADP and ATP; hemolysis will prematurely desensitize the platelets, resulting in a flat, non-responsive LTA curve[5].

Sources

- 1. Page loading... [guidechem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. mpbio.com [mpbio.com]

- 5. ahajournals.org [ahajournals.org]